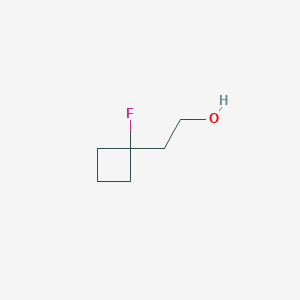

2-(1-Fluorocyclobutyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Fluorocyclobutyl)ethanol: is an organic compound with the molecular formula C6H11FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an ethanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Fluorocyclobutyl)ethanol typically involves the fluorination of cyclobutyl derivatives followed by the introduction of the ethanol group. One common method includes the reaction of cyclobutyl bromide with potassium fluoride to form 1-fluorocyclobutane. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 2-(1-Fluorocyclobutyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-(1-Fluorocyclobutyl)acetaldehyde or 2-(1-Fluorocyclobutyl)acetone.

Reduction: Formation of 2-(1-Fluorocyclobutyl)ethane.

Substitution: Formation of 2-(1-Azidocyclobutyl)ethanol or 2-(1-Cyanocyclobutyl)ethanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

2-(1-Fluorocyclobutyl)ethanol serves as a building block in the synthesis of fluorinated compounds, which are increasingly important in drug design due to their unique properties. Fluorinated cyclobutyl derivatives have shown potential as pharmacophores in drug candidates targeting various diseases, including cancer and neurological disorders. The incorporation of fluorine can enhance metabolic stability and bioavailability of drugs .

1.2 Case Study: Anticancer Agents

Research has demonstrated that fluorinated cyclobutyl derivatives exhibit promising anticancer activity. For instance, compounds derived from this compound have been evaluated for their efficacy against different cancer cell lines. A study highlighted the synthesis of a series of fluorocyclobutyl-substituted aromatic compounds that showed significant cytotoxicity against human cancer cell lines, suggesting their potential as novel anticancer agents .

Radiopharmaceutical Applications

2.1 PET Imaging

The compound has been utilized in the development of radiotracers for positron emission tomography (PET) imaging. Its fluorine atom allows for the incorporation of radioactive isotopes such as 18F, facilitating the visualization of metabolic processes in vivo. For example, derivatives of this compound have been synthesized and labeled with 18F to create tracers for tumor imaging .

2.2 Case Study: Tumor Metabolism

A notable application involved the use of 18F-labeled alanine derivatives, which were synthesized using this compound as a precursor. These tracers were evaluated for their ability to target amino acid transporters overexpressed in tumors, demonstrating their utility in diagnosing and monitoring cancer progression through PET imaging techniques .

Material Science

3.1 Polymer Chemistry

In material science, this compound is explored for its potential in polymer synthesis. The unique structural properties of cyclobutyl rings can be advantageous in creating polymers with specific mechanical and thermal properties. Research indicates that incorporating fluorinated groups can improve the thermal stability and chemical resistance of polymers .

3.2 Case Study: Coatings and Adhesives

Fluorinated polymers derived from this compound have been developed for use in coatings and adhesives, offering enhanced water repellency and durability. Experimental results showed that these coatings exhibited superior performance compared to traditional non-fluorinated counterparts, making them suitable for applications in harsh environments .

Cosmetic Formulations

4.1 Skin Care Products

The compound has also found applications in cosmetic formulations, particularly in skin care products where its moisturizing properties are beneficial. Studies indicate that formulations containing this compound enhance skin hydration and improve texture due to its ability to form stable emulsions .

4.2 Case Study: Moisturizing Creams

A study on topical formulations revealed that incorporating this compound improved the sensory attributes of creams, including spreadability and skin feel. The experimental design demonstrated its effectiveness in enhancing the overall quality of cosmetic products while ensuring safety and stability during storage .

Mecanismo De Acción

The mechanism of action of 2-(1-Fluorocyclobutyl)ethanol involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, potentially altering their activity. The ethanol moiety allows for interactions with hydrophilic environments, facilitating its incorporation into biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- 2-(1-Chlorocyclobutyl)ethanol

- 2-(1-Bromocyclobutyl)ethanol

- 2-(1-Iodocyclobutyl)ethanol

Comparison: 2-(1-Fluorocyclobutyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable compound in various applications.

Actividad Biológica

2-(1-Fluorocyclobutyl)ethanol is a fluorinated alcohol characterized by its unique structure, comprising a cyclobutyl ring with a fluorine atom and an ethanol moiety. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activity and applications.

- Molecular Formula : C6H11FO

- Molecular Weight : 130.16 g/mol

- Structure : The compound features a cyclobutyl ring with a hydroxyl group and a fluorine atom, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

- Fluorine's Influence : The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, including enzymes and receptors, potentially altering their activity.

- Hydrophilicity : The ethanol moiety facilitates interactions in aqueous environments, allowing better incorporation into biological systems.

In Vivo and In Vitro Studies

Research has indicated that this compound exhibits notable biological activities, particularly in the following areas:

- Anticancer Activity :

- Enzyme Interaction :

- Pharmacokinetics :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2-(1-Chlorocyclobutyl)ethanol | Moderate | Chlorine's larger size reduces binding affinity compared to fluorine. |

| 2-(1-Bromocyclobutyl)ethanol | Low | Bromine's lower electronegativity affects reactivity. |

| 2-(1-Iodocyclobutyl)ethanol | Very Low | Iodine's size limits interaction with biological targets. |

Synthesis and Industrial Applications

The synthesis of this compound typically involves:

- Fluorination Reactions : Utilizing cyclobutyl derivatives, often through nucleophilic substitution reactions.

- Grignard Reactions : Involving ethylene oxide to introduce the ethanol moiety.

These synthetic routes are crucial for producing this compound at scale for research and potential therapeutic applications .

Study on Prostate Cancer Imaging

A notable case study involved using anti-(18)F-FACBC (a radiolabeled analogue of this compound) in a rat model for prostate cancer. The study demonstrated that this compound could effectively differentiate between cancerous and inflammatory tissues, showing higher accumulation in malignant areas compared to standard imaging agents like (18)F-FDG .

PDE5 Inhibition Study

Another investigation focused on the inhibitory effects of various fluorinated analogues on PDE5. The results indicated that while some analogues showed comparable potency to tadalafil, others demonstrated significantly reduced efficacy due to steric hindrance introduced by their structural modifications .

Propiedades

IUPAC Name |

2-(1-fluorocyclobutyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-6(4-5-8)2-1-3-6/h8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQNHCGEMDRNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.